

# Application Notes and Protocols: Radiosynthesis and Purification of [11C]PF04822163

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Compound of Interest		
Compound Name:	PF-04822163	
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These application notes provide a detailed overview of the radiosynthesis and purification of [11C]**PF-04822163**, a selective radioligand for imaging phosphodiesterase 1 (PDE1) with positron emission tomography (PET).

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for the radiosynthesis of [11C]**PF-04822163**.

Parameter	Value	Reference
Radiochemical Yield (decay- corrected)	25 ± 10%	[1][2][3]
Molar Activity	106–194 GBq/μmol	[1][2][3]
Radiochemical Purity	>99%	[2]
Enantiomeric Purity	98% (96% ee)	[2]

# **Experimental Protocols**



This section details the methodology for the radiosynthesis and purification of [11C]**PF-04822163**.

# Production of [11C]CO2 and Conversion to [11C]CH3I

- [11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
- Conversion to [11C]CH3I: The resulting [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I), a common methylating agent in radiochemistry. This is a standard procedure often performed on an automated synthesis module.

## Radiosynthesis of [11C]PF-04822163

The radiosynthesis of [11C]**PF-04822163** is achieved through the 11C-methylation of its corresponding phenolic precursor.[2]

- Precursor Preparation: Prepare a solution of the phenolic precursor of **PF-04822163**.
- Reaction Conditions: The radiosynthesis is performed in dimethylformamide (DMF) with sodium hydroxide (NaOH) as the base.
- Methylation: The [11C]CH3I is bubbled into the reaction mixture containing the precursor and base.
- Heating: The reaction mixture is heated at 30 °C for 5 minutes to facilitate the methylation reaction.[2]

# **Purification of [11C]PF-04822163**

Following the radiosynthesis, the crude reaction mixture is purified using high-performance liquid chromatography (HPLC).

- Quenching: The reaction is quenched by adding the HPLC mobile phase (a mixture of acetonitrile and water) to the reaction vessel.[2]
- Injection: The diluted reaction mixture is injected into the HPLC system for purification.



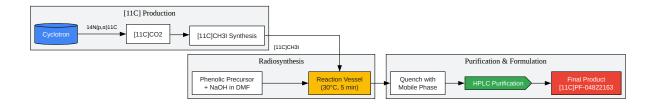
- HPLC Conditions:
  - Column: CAPCELL PAK UG80 C18 column (10 mm ID × 250 mm)[2]
  - Mobile Phase: Acetonitrile (CH3CN) / Water (H2O) (60/40)[2]
  - Flow Rate: 5.0 mL/min[2]
- Collection: The fraction corresponding to [11C]PF-04822163 is collected.

#### **Formulation**

The final step involves formulating the purified [11C]**PF-04822163** into a solution suitable for injection. This typically involves removing the HPLC solvent and redissolving the final product in a physiologically compatible solution.

# Visualizations Experimental Workflow

The following diagram illustrates the workflow for the radiosynthesis and purification of [11C]**PF-04822163**.



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Caption: Workflow for the radiosynthesis and purification of [11C]PF-04822163.



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#### References

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